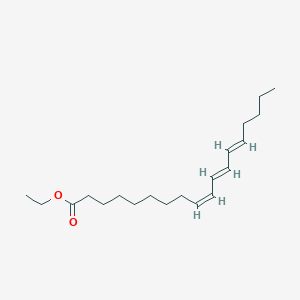

9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGCHYVFHLTZIM-CPIUXLSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 9(Z),11(E),13(E)-Octadecatrienoic Acid ethyl ester?

An In-Depth Technical Guide to 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, commonly known as ethyl α-eleostearate. As a conjugated linolenic acid (CLnA) ethyl ester, this molecule is distinguished by its three conjugated double bonds, which dictate its unique reactivity and biological functions. This document details its physicochemical characteristics, explores its chemical reactivity with a focus on handling and stability, and elucidates its significant biological activities, including its metabolic fate and anticancer mechanisms. Methodologies for its analysis and synthesis are also discussed, providing a critical resource for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

This compound is a polyunsaturated fatty acid ethyl ester (PUFA) of significant interest due to its presence in certain plant-based oils and its potent biological activity. It is the ethyl ester of α-eleostearic acid, a conjugated fatty acid found in high concentrations in tung oil and bitter gourd seed oil, where it can comprise up to 70% and 60% of the total fatty acid content, respectively[1]. Its conjugated triene system is the primary determinant of its chemical and biological profile.

The esterification of the carboxylic acid to an ethyl ester modifies its physical properties, rendering it a more neutral and lipid-soluble molecule compared to its free acid precursor, which has important implications for its absorption, distribution, and formulation in experimental and therapeutic contexts[1].

| Identifier | Value |

| IUPAC Name | ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate[1][2] |

| Synonyms | Ethyl α-eleostearate, α-ESA ethyl ester, SFE 20:3[1][2][3] |

| CAS Number | 42021-86-3[1][3] |

| Molecular Formula | C₂₀H₃₄O₂[1][2][3] |

| Molecular Weight | 306.5 g/mol [1][2][3] |

Physicochemical Properties

The physical properties of ethyl α-eleostearate are crucial for its handling, formulation, and analytical characterization. The data presented below are derived from computational models and experimental vendor data.

| Property | Value / Description | Source |

| Appearance | Typically supplied as a solution in ethanol. Purity is generally ≥90%. | [1] |

| XLogP3 | 7.1 (Computed) | [2] |

| Solubility | Ethanol: 100 mg/mLDMF: 30 mg/mLDMSO: 30 mg/mL | [1] |

| UV Absorbance (λmax) | 261, 270, 281 nm (in Ethanol) | [1] |

Expert Insights:

-

Lipophilicity (XLogP3): The computed XLogP3 value of 7.1 indicates a very high degree of lipophilicity[2]. This property is a direct consequence of the long hydrocarbon chain and the neutral ethyl ester group. From a practical standpoint, this high lipophilicity suggests excellent solubility in nonpolar organic solvents and lipids, facilitating its incorporation into lipid-based delivery systems and enhancing its ability to cross cell membranes compared to the free acid form.

-

UV Spectrum: The characteristic triplet of absorption maxima at 261, 270, and 281 nm is the spectroscopic signature of the conjugated triene system[1]. This feature is invaluable for experimental work, as it allows for straightforward and sensitive quantification of the compound using UV-Vis spectrophotometry, as well as for monitoring its stability, since degradation often disrupts the conjugated system, leading to a loss of this characteristic absorbance.

Chemical Properties and Reactivity

The chemical behavior of ethyl α-eleostearate is dominated by its conjugated C18 fatty acid chain.

-

The Conjugated Triene System: The alternating double and single bonds (-C=C-C=C-C=C-) form a delocalized π-electron system that is highly susceptible to chemical reactions, particularly oxidation. This reactivity is the basis for its biological effects, such as inducing lipid peroxidation, but also presents challenges for its storage and handling.

-

Stability and Storage: Due to its sensitivity to oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light, which can catalyze isomerization and degradation. Its classification as a "Dangerous Good" for transport underscores its potential reactivity[3].

-

Ester Functional Group: The ethyl ester group is relatively stable but can undergo hydrolysis to the parent α-eleostearic acid and ethanol under acidic or basic conditions. In a biological context, this hydrolysis can be catalyzed by esterase enzymes.

Biological Activity and Metabolic Fate

Ethyl α-eleostearate is not merely a lipid but a potent bioactive molecule with significant potential in oncology research.

Metabolic Conversion

In vivo studies in animal models have demonstrated that ethyl α-eleostearate is metabolized and converted into 9Z,11E-conjugated linoleic acid (CLA)[1]. This bioconversion is significant, as many of the physiological effects observed may be attributable to the parent compound, its CLA metabolite, or a combination of both.

Caption: Metabolic conversion of Ethyl α-Eleostearate to CLA.

Anticancer Mechanisms

The compound has demonstrated notable potential as a tumor growth suppressor, primarily through the induction of apoptosis in cancer cells[1]. The mechanisms identified are cell-line specific:

-

In Caco-2 Colon Cancer Cells: Apoptosis is induced via a signaling pathway involving the up-regulation of key tumor suppressor and cell cycle control proteins, including GADD45, p53, and PPARγ[1].

-

In DLD-1 Colon Cancer Cells: The pro-apoptotic effect is mediated through the induction of lipid peroxidation, with a reported half-maximal effective concentration (EC₅₀) of 20 µM[1].

Caption: Pro-apoptotic pathway in Caco-2 cancer cells.

Enzyme Inhibition

Beyond its effects on cell signaling, ethyl α-eleostearate also functions as an inhibitor of key enzymes involved in DNA replication and maintenance. It has been shown to inhibit DNA polymerases and DNA topoisomerases with IC₅₀ values ranging from approximately 5 to 20 µM for different isoforms of these enzymes[1]. This direct enzymatic inhibition presents another avenue through which it can exert its anticancer effects.

Methodologies and Protocols

Synthesis Overview

While ethyl α-eleostearate is naturally derived, chemical synthesis provides a route to obtaining high-purity material for research. One documented synthetic pathway utilizes valeraldehyde as a starting material[4]. Conceptually, the synthesis would involve a series of carbon chain elongations and stereocontrolled olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to construct the specific (9Z,11E,13E) conjugated triene geometry, followed by esterification to yield the final product.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol describes a self-validating method to confirm the identity and purity of ethyl α-eleostearate.

-

Objective: To verify the presence of the conjugated triene system and quantify the compound.

-

Causality: The conjugated system of double bonds gives the molecule a distinct and strong UV absorbance profile, which is directly proportional to its concentration, as described by the Beer-Lambert law.

-

Methodology:

-

Solvent Selection: Use a UV-transparent solvent in which the compound is highly soluble, such as absolute ethanol[1].

-

Stock Solution Preparation: Accurately weigh a small amount of the compound (or use a commercial solution of known concentration) and dissolve it in the solvent to create a concentrated stock solution.

-

Serial Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometric Measurement: Using a quartz cuvette, blank the spectrophotometer with the pure solvent. Measure the absorbance of each dilution across a wavelength range of 200-350 nm.

-

Data Analysis: The resulting spectra should exhibit three characteristic peaks around 261, 270, and 281 nm[1]. A plot of absorbance at λmax (e.g., 270 nm) versus concentration should yield a linear standard curve, confirming the purity and allowing for the calculation of an extinction coefficient or the quantification of unknown samples.

-

Conclusion

This compound is a multifaceted molecule whose value in scientific research is derived from its unique chemical structure. Its conjugated triene system provides a distinct spectroscopic signature for analysis while also being the source of its potent biological activities, including pro-apoptotic and enzyme-inhibitory effects. The ethyl ester form enhances its lipophilicity, making it a useful tool for in vitro and in vivo studies. A thorough understanding of its properties, particularly its sensitivity to oxidation, is paramount for its effective use in the laboratory and for the development of potential therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12430060, 9Z,11E,13E-Octadecatrienoic Acid ethyl ester. Retrieved from [Link].

-

Bertin Bioreagent (n.d.). This compound. Retrieved from [Link].

Sources

Natural sources of α-eleostearic acid ethyl ester

An In-depth Technical Guide to the Natural Sources and Synthesis of α-Eleostearic Acid Ethyl Ester

Introduction

α-Eleostearic acid (α-ESA) is a conjugated linolenic acid (CLnA) isomer, specifically (9Z,11E,13E)-octadeca-9,11,13-trienoic acid.[1] Its unique structure, featuring a conjugated triene system, imparts distinct chemical properties and significant biological activities. The ethyl ester of α-ESA is a more lipid-soluble, neutral form of the free acid, making it a valuable compound for research in cell biology, cancer studies, and drug development.[2] In rats, α-eleostearic acid is converted to conjugated linoleic acid (CLA), a compound with known health benefits.[3] Furthermore, α-ESA ethyl ester has been shown to induce apoptosis in cancer cell lines and inhibit DNA polymerases, highlighting its potential as a therapeutic agent.[2] This guide provides a comprehensive overview of the primary natural sources of α-ESA and details the scientific methodologies for producing its ethyl ester derivative for research and development purposes.

Section 1: Principal Natural Sources of α-Eleostearic Acid

α-Eleostearic acid is predominantly found as a major component of the triglycerides in the seed oils of a select few plant species. The most commercially relevant and highest-yielding sources are the Tung tree (Vernicia fordii) and the Bitter Melon (Momordica charantia).

-

Tung Oil: Derived from the seeds of the Tung tree, tung oil is the most concentrated natural source of α-ESA. It is a fast-drying oil due to the high degree of conjugation in its fatty acid chains.[4]

-

Bitter Melon Seed Oil: The seeds of the Bitter Melon fruit contain a significant quantity of oil rich in α-ESA.[3]

The typical fatty acid composition of these oils underscores their value as primary feedstocks for α-ESA production.

Table 1: α-Eleostearic Acid Content in Principal Natural Oil Sources

| Oil Source | Scientific Name | Typical α-Eleostearic Acid Content (% of total fatty acids) | References |

|---|---|---|---|

| Tung Oil | Vernicia fordii | 70 - 83% | [4][5] |

| Bitter Melon Seed Oil | Momordica charantia | ~60% |[3] |

Section 2: Biosynthesis of α-Eleostearic Acid in Planta

The formation of α-eleostearic acid in plants is not a simple modification of free fatty acids but an integrated part of lipid metabolism. In vivo radiotracer studies in Momordica charantia have elucidated that the direct precursor to α-ESA is linoleic acid (18:2).[6][7][8] The key insight is that the conversion of linoleic acid to α-eleostearic acid occurs while the acyl group is esterified to phosphatidylcholine (PC), a major phospholipid component of cell membranes.[6][7][9] This enzymatic conversion is catalyzed by a specialized fatty acid conjugase/desaturase. The resulting α-eleostearoyl-PC is then incorporated into triacylglycerols (TAGs), the primary storage form of fats in the seed.

Caption: Biosynthesis of α-Eleostearic Acid in Momordica charantia.

Section 3: Production of α-Eleostearic Acid Ethyl Ester

Two primary strategies can be employed to produce α-ESA ethyl ester from natural oils. The choice depends on the desired purity of the final product and the available laboratory equipment.

Strategy A: Two-Step Approach (Extraction & Direct Esterification)

This method involves first isolating the free fatty acid (α-ESA) from the source oil and then esterifying it with ethanol. This approach is ideal for producing a high-purity final product, as purification can be performed on the intermediate free fatty acid.

The core of this step is the saponification (alkaline hydrolysis) of the triglycerides in the oil, followed by acidification to liberate the free fatty acids.[5]

Experimental Protocol: Saponification of Tung Oil and α-ESA Isolation

-

Saponification:

-

In a round-bottom flask, dissolve 100 g of crude tung oil in 500 mL of 95% ethanol.

-

Add a solution of 25 g of potassium hydroxide (KOH) in 50 mL of distilled water. The use of KOH is critical as it forms softer soaps that are more manageable than those from NaOH.

-

Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80°C) with constant stirring for 60-90 minutes. The reaction is complete when the solution becomes clear and homogenous, indicating the full conversion of oil into soap.

-

-

Solvent Removal:

-

Remove the ethanol from the reaction mixture using a rotary evaporator.

-

-

Acidification:

-

Dissolve the resulting soap paste in 500 mL of warm distilled water.

-

Slowly add 6 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~1-2. This protonates the fatty acid salts, causing the free fatty acids to precipitate out of the aqueous solution.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel and extract the fatty acids three times with 200 mL portions of hexane.

-

Combine the organic layers and wash with saturated sodium chloride (brine) solution to remove residual water and impurities.

-

-

Drying and Concentration:

-

Dry the hexane layer over anhydrous sodium sulfate, filter, and remove the hexane using a rotary evaporator to yield a mixture of crude fatty acids.

-

-

Purification (Optional but Recommended):

-

For high purity, cryogenic crystallization can be employed. Dissolve the crude fatty acid mixture in an organic solvent like ethanol or acetone and cool to -20°C to -70°C.[10] α-Eleostearic acid will selectively crystallize and can be isolated by cold filtration. This technique leverages differences in the freezing points of various fatty acids.[10][11]

-

The purified α-ESA can be converted to its ethyl ester via acid-catalyzed or enzymatic methods.

Protocol: Acid-Catalyzed Ethyl Esterification

-

In a round-bottom flask, combine 10 g of purified α-eleostearic acid with 100 mL of anhydrous ethanol.

-

Add a catalytic amount (e.g., 1-2% v/v) of concentrated sulfuric acid (H₂SO₄).

-

Reflux the mixture with stirring for 2-4 hours at ~80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the catalyst with a saturated sodium bicarbonate solution.

-

Extract the ethyl ester with hexane, wash with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

Enzymatic Esterification: For a milder, more selective approach, lipases can be used. This method avoids harsh acidic conditions that could potentially isomerize the conjugated double bonds. The reaction involves incubating the fatty acid with ethanol in the presence of an immobilized lipase, such as Candida antarctica lipase B (CALB), often in a solvent-free system or with a non-polar solvent.[12][13]

Caption: Workflow for the Single-Step Transesterification of Tung Oil.

Section 4: Purification and Characterization

Regardless of the synthesis method, the final product requires characterization to confirm its identity and purity.

-

Purification: While washing and drying are effective, high-purity applications may require vacuum distillation or column chromatography to separate the α-ESA ethyl ester from other saturated and unsaturated fatty acid esters present in the source oil.

-

Characterization: A combination of analytical techniques should be used to validate the product.

Table 3: Key Analytical Data for α-Eleostearic Acid Ethyl Ester

| Property | Value / Method | Rationale & Citation |

|---|---|---|

| CAS Number | 42021-86-3 | Unique chemical identifier. [2][14] |

| Molecular Formula | C₂₀H₃₄O₂ | Confirms elemental composition. [2] |

| Molecular Weight | 306.5 g/mol | Used for quantitative analysis. [2] |

| UV-Vis Spectroscopy | λmax at 261, 270, 281 nm | The conjugated triene system gives a characteristic UV absorption profile. [2][15] |

| Gas Chromatography (GC-FID) | Elution time vs. standard | Primary method for quantifying purity and fatty acid profile. [16] |

| NMR Spectroscopy (¹H, ¹³C) | Chemical shifts | Provides definitive structural confirmation of the ester and double bond geometry. [5] |

| FT-IR Spectroscopy | Characteristic peaks | Confirms functional groups (e.g., C=O ester at ~1740 cm⁻¹, C=C conjugated bonds). [5]|

Conclusion

α-Eleostearic acid ethyl ester is an accessible and valuable derivative of a unique, naturally occurring fatty acid. Its synthesis can be achieved efficiently through either a direct transesterification of high-yield oils like tung oil or a more controlled two-step process involving the isolation of the free fatty acid followed by esterification. The transesterification route is robust and scalable, making it suitable for producing larger quantities, while the two-step approach offers greater control over final purity. For researchers in pharmacology and cell biology, these methods provide a clear pathway to obtaining this potent bioactive compound for further investigation.

References

-

Crombie, L., & Holloway, S. J. (1984). In Vivo Studies of the Biosynthesis of α--Eleostearic Acid in the Seed of Momordica charantia L. Plant Physiology, 76(2), 277–281. [Link]

-

Sharma, Y. C., Singh, B., & Upadhyay, S. N. (2017). Transesterification process optimization for tung oil methyl ester (Aleurites fordii) and characterization of fuel as a. International Journal of Chemical Studies, 5(6), 28-33. [Link]

-

Yasui, Y., & Henigman, F. (2015). The mechanism of the conversion of alpha-eleostearic acid into conjugated linoleic acid. Scientific Reports, 5, 15033. [Link]

-

Lu, P., Park, S. C., & Lee, J. S. (2008). Production and Characterization of Biodiesel from Tung Oil. Applied Biochemistry and Biotechnology, 148(1-3), 127–135. [Link]

-

Wang, R., Wang, Y., & Liu, G. (2017). Synthesis of biodiesel via transesterification of tung oil catalyzed by new Brönsted acidic ionic liquid. Chemical Engineering Research and Design, 117, 436-443. [Link]

-

Rouse, J. S. (2017). α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization. Master's Theses. 559. [Link]

-

Liu, L., Hammond, E. G., & Nikolau, B. J. (1997). In Vivo Studies of the Biosynthesis of [alpha]-Eleostearic Acid in the Seed of Momordica charantia L. Plant Physiology, 113(4), 1343–1349. [Link]

-

Brown, D. W., & Dyer, J. H. (1998). Differential extraction of lipid-protein particles enriched in eleostearic acid from tung seeds. Journal of the American Oil Chemists' Society, 75(11), 1599-1604. [Link]

-

Manh, D. V., Chen, Y. H., & Chang, C. C. (2011). Biodiesel production from Tung oil and blended oil via ultrasonic transesterification process. Energy, 36(1), 340-344. [Link]

-

Iwanicka, M., & Kaczmarczyk, M. (2023). Biosynthesis and Transfer of α-Elostearic Acid In Vivo in Momordica charantia L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds. International Journal of Molecular Sciences, 24(1), 849. [Link]

-

Zhang, Y., et al. (2021). Synthesis and application of eleostearic acid based plasticizer. Pigment & Resin Technology, 50(6), 517-524. [Link]

-

Liu, L., Hammond, E. G., & Nikolau, B. J. (1997). In Vivo Studies of the Biosynthesis of α--Eleostearic Acid in the Seed of Momordica charantia L. Plant Physiology, 113(4), 1343-1349. [Link]

-

Wikipedia contributors. (2023). Polyunsaturated fat. In Wikipedia, The Free Encyclopedia. [Link]

- CN101429113B - Method for extracting and producing alpha-eleostearic acid, its salt and ester from balsam pear. (2011).

-

Liu, G., et al. (2020). The chemical structure of fatty acids in tung oil. Journal of the American Oil Chemists' Society, 97(10), 1129-1137. [Link]

-

AOCS. (n.d.). Enzymatic Interesterification. AOCS Lipid Library. [Link]

-

Wikipedia contributors. (2023). Eleostearic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Kim, Y., et al. (2016). Tung Oil-Based Production of High 3-Hydroxyhexanoate-Containing Terpolymer Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate-co-3-Hydroxyhexanoate) Using Engineered Ralstonia eutropha. PLOS ONE, 11(3), e0150913. [Link]

-

Nabgan, W., et al. (2022). Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey. RSC Advances, 12(3), 1689-1707. [Link]

-

Soares, É. S. M., et al. (2022). Comparison of analytical methods for the fatty acid profile in ewes' milk. PLOS ONE, 17(2), e0263071. [Link]

-

Garlapati, C., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Molecules, 28(5), 2381. [Link]

-

Hoffmann, W. L. (1962). A simplified method for the preparation of α- and β-eleostearic acids and a revised spectrophotometric procedure for their determination. Journal of the American Oil Chemists' Society, 39(8), 365-368. [Link]

-

Wikipedia contributors. (2023). α-Eleostearic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Wesołowska, A., & Bryjak, J. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules, 27(15), 5035. [Link]

Sources

- 1. Eleostearic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. α-Eleostearic acid - Wikipedia [en.wikipedia.org]

- 4. Tung Oil-Based Production of High 3-Hydroxyhexanoate-Containing Terpolymer Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate-co-3-Hydroxyhexanoate) Using Engineered Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Eleostearic acid extraction by saponification of tung oil and its subsequent polymerization [morressier.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In Vivo Studies of the Biosynthesis of [alpha]-Eleostearic Acid in the Seed of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Studies of the Biosynthesis of α--Eleostearic Acid in the Seed of Momordica charantia L [periodicos.capes.gov.br]

- 9. mdpi.com [mdpi.com]

- 10. CN101429113B - Method for extracting and producing alpha-eleostearic acid, its salt and ester from balsam pear - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sapphire Bioscience [sapphirebioscience.com]

- 15. A simplified method for the preparation of α- and β-eleostearic acids and a revised spectrophotometric procedure for their determination | Semantic Scholar [semanticscholar.org]

- 16. Comparison of analytical methods for the fatty acid profile in ewes’ milk | PLOS One [journals.plos.org]

The intricate pathway of α-Eleostearic Acid Biosynthesis in Plants: A Technical Guide

This guide provides an in-depth exploration of the biosynthesis of α-eleostearic acid (α-ESA), a conjugated linolenic acid isomer with significant industrial and potential health benefits. We will delve into the core biochemical reactions, the key enzymes that orchestrate this pathway, and the cellular machinery involved. Furthermore, this document will provide field-proven experimental protocols for researchers, scientists, and drug development professionals seeking to investigate and harness this unique metabolic pathway.

Introduction to α-Eleostearic Acid: A Fatty Acid of Interest

α-Eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) is a polyunsaturated fatty acid characterized by its three conjugated double bonds.[1] This structural feature imparts unique chemical properties, most notably its rapid oxidative polymerization, which is exploited in the production of drying oils, paints, and varnishes.[2][3] The primary natural sources of α-ESA are the seeds of the tung tree (Vernicia fordii), where it can constitute up to 82% of the total fatty acids, and the bitter melon (Momordica charantia), containing approximately 60% α-ESA in its seed oil.[1][4] Beyond its industrial applications, emerging research suggests potential anti-cancer, anti-inflammatory, and anti-obesity properties, making it a molecule of interest for the pharmaceutical and nutraceutical industries.[1][5]

The Biosynthetic Pathway: From Oleic Acid to a Conjugated Triene

The synthesis of α-eleostearic acid is not a de novo process but rather a modification of a common plant fatty acid, oleic acid (18:1Δ9). The entire pathway is localized to the endoplasmic reticulum (ER) and involves the sequential action of two key enzyme classes: fatty acid desaturases and a specialized conjugase.[6]

The journey begins with oleic acid, which is first converted to linoleic acid (18:2Δ9,12) by a Δ12-desaturase , commonly known as FAD2 (Fatty Acid Desaturase 2).[7][8] This enzyme introduces a second double bond into the acyl chain. The crucial and defining step in α-ESA biosynthesis is the conversion of linoleic acid into α-eleostearic acid. This reaction is catalyzed by a divergent form of the Δ12-desaturase, aptly named a fatty acid conjugase or FADX .[6][9] This enzyme introduces a third double bond and rearranges the existing double bonds to form the characteristic conjugated system. A critical aspect of this process is that the conversion from linoleic acid to α-eleostearic acid occurs while the fatty acid is esterified to phosphatidylcholine (PC), a major phospholipid component of the ER membrane.[9][10][11]

The newly synthesized α-eleostearic acid is then channeled from phosphatidylcholine into triacylglycerols (TAGs) for storage in oil bodies within the seed.[9][12] This transfer is a critical step for high-level accumulation of α-ESA and is an active area of research for metabolic engineering applications.[9][13]

Pathway Visualization

Caption: Biosynthesis of α-eleostearic acid in the endoplasmic reticulum.

Key Enzymes Orchestrating the Pathway

The efficient synthesis of α-eleostearic acid hinges on the coordinated action of two principal enzymes: FAD2 and FADX.

FAD2: The Δ12-Desaturase

-

Function: FAD2 is a membrane-bound enzyme located in the endoplasmic reticulum that catalyzes the insertion of a double bond at the Δ12 position of oleic acid (18:1Δ9) to produce linoleic acid (18:2Δ9,12).[7][8] This is a fundamental step in the production of polyunsaturated fatty acids in plants.

-

Mechanism: FAD2 utilizes molecular oxygen and electrons, typically donated from NADH via cytochrome b5, to carry out the desaturation reaction.[8]

-

Significance: The activity of FAD2 provides the essential precursor, linoleic acid, for the subsequent action of the FADX enzyme. The expression level of the FAD2 gene can therefore be a limiting factor in the overall production of α-ESA.

FADX: The Fatty Acid Conjugase

-

Function: FADX is a specialized and divergent form of a Δ12-desaturase that catalyzes the conversion of linoleic acid, esterified to phosphatidylcholine, into α-eleostearic acid.[6][9] This involves the introduction of a third double bond and the rearrangement of the double bond system to create the conjugated 9-cis, 11-trans, 13-trans configuration.

-

Uniqueness: Unlike conventional desaturases, FADX possesses "conjugase" activity. The molecular basis for this unique catalytic function is an area of active investigation.

-

Expression: In plants that naturally accumulate α-ESA, such as tung tree and bitter melon, the FADX gene is highly expressed in developing seeds during the period of oil accumulation.[9][14]

Table 1: Key Enzymes in α-Eleostearic Acid Biosynthesis

| Enzyme | Gene | Substrate | Product | Cellular Location |

| Δ12-Desaturase | FAD2 | Oleoyl-phosphatidylcholine | Linoleoyl-phosphatidylcholine | Endoplasmic Reticulum |

| Fatty Acid Conjugase | FADX | Linoleoyl-phosphatidylcholine | α-Eleostearoyl-phosphatidylcholine | Endoplasmic Reticulum |

Experimental Protocols for Studying α-Eleostearic Acid Biosynthesis

To facilitate further research in this field, we provide the following validated experimental protocols. These methods are foundational for isolating the necessary cellular components, assaying enzymatic activity, and analyzing the resulting lipid products.

Isolation of Microsomal Fractions from Developing Plant Seeds

Rationale: The biosynthesis of α-eleostearic acid occurs on the endoplasmic reticulum. Isolating microsomal fractions, which are enriched in ER vesicles, is essential for in vitro studies of the enzymes involved.[1][15][16][17]

Protocol:

-

Harvesting: Collect developing seeds at the stage of maximal oil accumulation. For Momordica charantia, this is typically 20-26 days after pollination.[9][12]

-

Homogenization: Grind the seeds in a pre-chilled mortar and pestle with a homogenization buffer (e.g., 0.1 M potassium phosphate pH 7.2, 0.33 M sucrose, 1 mM EDTA, and protease inhibitors).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant and subject it to ultracentrifugation at a high speed (e.g., 100,000 x g for 1-2 hours).

-

The resulting pellet contains the microsomal fraction.

-

-

Resuspension: Gently resuspend the microsomal pellet in a suitable buffer for subsequent assays.

In Vitro Assay for α-Eleostearic Acid Biosynthesis

Rationale: This assay allows for the direct measurement of FADX activity in isolated microsomes by providing a radiolabeled precursor and monitoring its conversion to α-eleostearic acid.[9][18]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the isolated microsomal fraction, a radiolabeled substrate such as [14C]-linoleoyl-CoA, and necessary cofactors like NADH or NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Lipid Extraction: Stop the reaction and extract the total lipids using a solvent system like chloroform:methanol (2:1, v/v).

-

Analysis:

-

Separate the lipid classes by thin-layer chromatography (TLC).

-

Scrape the bands corresponding to phosphatidylcholine and triacylglycerols.

-

Transmethylate the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by radio-gas chromatography (Radio-GC) or by scintillation counting of fractions collected from high-performance liquid chromatography (HPLC) to quantify the amount of radiolabeled α-eleostearic acid produced.

-

Cloning and Functional Expression of FAD2 and FADX in Yeast

Rationale: Heterologous expression in a model organism like Saccharomyces cerevisiae (yeast) is a powerful tool to confirm the function of candidate genes.[6][19][20] Yeast does not naturally produce linoleic or α-eleostearic acid, providing a clean background for assaying the activity of the introduced plant enzymes.

Protocol:

-

Gene Cloning: Isolate total RNA from developing seeds and synthesize cDNA. Amplify the full-length coding sequences of the putative FAD2 and FADX genes using gene-specific primers.

-

Vector Construction: Clone the amplified cDNAs into a yeast expression vector under the control of a suitable promoter (e.g., a galactose-inducible promoter).

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain.

-

Expression and Substrate Feeding:

-

Grow the transformed yeast cells in a medium containing galactose to induce gene expression.

-

Supplement the culture medium with the appropriate fatty acid substrate (e.g., oleic acid for FAD2, linoleic acid for FADX).

-

-

Lipid Analysis: Harvest the yeast cells, extract the total lipids, and analyze the fatty acid composition by GC-MS to detect the presence of the expected product (linoleic acid for FAD2, α-eleostearic acid for FADX).[9][10][11][12]

Lipid Extraction and GC-MS Analysis

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of fatty acids.[9][10][11][12][21]

Protocol:

-

Lipid Extraction: Homogenize the plant tissue or yeast cells in a chloroform:methanol mixture. Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

-

Transmethylation: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by incubation with a reagent such as methanol containing 1% sulfuric acid or sodium methoxide.

-

GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).

-

The FAMEs are separated based on their volatility and polarity.

-

The separated FAMEs are then introduced into a mass spectrometer, which provides a mass spectrum for each compound, allowing for definitive identification.

-

Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

-

Experimental Workflow Visualization

Caption: A generalized workflow for cloning and functional analysis of α-eleostearic acid biosynthesis genes.

Metabolic Engineering for α-Eleostearic Acid Production

The unique properties of α-eleostearic acid have driven efforts to engineer its production in established oilseed crops like soybean and Arabidopsis.[9][13] While the introduction of the FADX gene is the primary step, achieving high levels of accumulation has proven challenging.[9]

Key considerations for successful metabolic engineering include:

-

Substrate Availability: Ensuring a sufficient pool of the precursor, linoleoyl-PC, often requires co-expression of a highly active FAD2 gene.[9]

-

Efficient Acyl Transfer: The transfer of the newly synthesized α-eleostearoyl group from PC to the glycerol backbone to form TAG is a critical bottleneck. Overexpression of specific diacylglycerol acyltransferases (DGATs) or other acyltransferases that show a preference for conjugated fatty acids can enhance accumulation.[13]

-

Exclusion from Membrane Lipids: It is important to prevent the incorporation of α-eleostearic acid into essential membrane phospholipids, as this can be detrimental to cell function.[13][21]

The "floral dip" method is a common technique for transforming Arabidopsis thaliana, a model plant for lipid research.[4][22]

Arabidopsis Transformation Workflow

Caption: A simplified workflow for Agrobacterium-mediated transformation of Arabidopsis to engineer α-eleostearic acid production.

Conclusion and Future Perspectives

The biosynthesis of α-eleostearic acid in plants is a fascinating example of specialized metabolic pathway evolution. The key enzymes, FAD2 and FADX, work in concert within the endoplasmic reticulum to produce this unique conjugated fatty acid. While significant progress has been made in elucidating this pathway, further research is needed to fully understand the regulation of gene expression and the mechanisms of acyl trafficking that lead to high levels of accumulation in storage lipids. The experimental protocols outlined in this guide provide a robust framework for researchers to contribute to this exciting field. Advances in synthetic biology and metabolic engineering, guided by a deep understanding of the fundamental biochemistry, hold the promise of sustainable production of α-eleostearic acid in engineered crops for a variety of industrial and therapeutic applications.

References

-

Banaś, A., Jasieniecka-Gazarkiewicz, K., & Klińska, S. (2023). Biosynthesis and Transfer of α-Elostearic Acid In Vivo in Momordica charantia L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds. International Journal of Molecular Sciences, 24(1), 848. [Link]

-

Banaś, A., Jasieniecka-Gazarkiewicz, K., & Klińska, S. (2023). Biosynthesis and Transfer of α-Elostearic Acid In Vivo in Momordica charantia L. Developing Seeds and In Vitro in Microsomal Fractions of These Seeds. PubMed, 36614287. [Link]

-

Liu, L., Hammond, E. G., & Nikolau, B. J. (1997). In Vivo Studies of the Biosynthesis of α-Eleostearic Acid in the Seed of Momordica charantia L. Plant Physiology, 113(4), 1343–1349. [Link]

-

Liu, L., Hammond, E. G., & Nikolau, B. J. (1997). In Vivo Studies of the Biosynthesis of [alpha]-Eleostearic Acid in the Seed of Momordica charantia L. PMC, 113(4), 1343–1349. [Link]

-

Yurchenko, O., Shockey, J. M., Gidda, S. K., Silver, M. I., Chapman, K. D., Mullen, R. T., & Dyer, J. M. (2017). Engineering the production of conjugated fatty acids in Arabidopsis thaliana leaves. Plant Biotechnology Journal, 15(11), 1370–1381. [Link]

-

Yurchenko, O., Shockey, J. M., Gidda, S. K., Silver, M. I., Chapman, K. D., Mullen, R. T., & Dyer, J. M. (2017). Engineering the production of conjugated fatty acids in Arabidopsis thaliana leaves. OSTI.GOV, 1413158. [Link]

-

Chen, G., et al. (2019). Cloning and Functional Analysis of the FAD2 Gene Family From Desert Shrub Artemisia Sphaerocephala. BMC Plant Biology, 19(1), 481. [Link]

-

Dyer, J. M., et al. (2002). Molecular Analysis of a Bifunctional Fatty Acid Conjugase/Desaturase from Tung. Implications for the Evolution of Plant Fatty Acid Diversity. Plant Physiology, 130(4), 2027-2038. [Link]

-

Shockey, J., et al. (2019). Identification and analysis of tRNA genes provide new insights into oil biosynthesis in tung tree (Vernicia fordii Hemsl.). ResearchGate. [Link]

-

Rinehart, T., et al. (2015). Vernicia fordii 'Spiers', a New Tung Tree for Commercial Tung Oil Production in the Gulf Coast Region. HortScience, 50(12), 1-3. [Link]

-

Grokipedia. (n.d.). Vernicia fordii. Retrieved from [Link]

-

Rinehart, T. A., et al. (2015). Vernicia fordii ‘Spiers’, a New Tung Tree for Commercial Tung Oil Production in the Gulf Coast Region. Journal of the American Society for Horticultural Science. [Link]

-

LaMontagne, E. D., et al. (2016). Isolation of Microsomal Membrane Proteins from Arabidopsis thaliana. Current Protocols in Plant Biology, 1(1), 217-234. [Link]

-

Clough, S. J., & Bent, A. F. (1998). Floral dip: a simplified method for Agrobacterium-mediated transformation of Arabidopsis thaliana. The Plant Journal, 16(6), 735-743. [Link]

-

Dar, A. A., et al. (2017). The FAD2 Gene in Plants: Occurrence, Regulation, and Role. Frontiers in Plant Science, 8, 1795. [Link]

-

Stockinger, E. (n.d.). Arabidopsis transformation. Stockinger Lab. [Link]

-

Abisambra, J. F., et al. (2013). Microsome Isolation from Tissue. Bio-protocol, 3(20), e939. [Link]

-

Xu, C., & Shanklin, J. (2022). A toolkit for plant lipid engineering: Surveying the efficacies of lipogenic factors for accumulating specialty lipids. Frontiers in Plant Science, 13, 988432. [Link]

-

LaMontagne, E. D., et al. (2016). Isolation of Microsomal Membrane Proteins from Arabidopsis thaliana. ResearchGate. [Link]

-

Lee, K.-R., et al. (2012). Molecular Cloning and Functional Analysis of Two FAD2 Genes From American Grape (Vitis Labrusca L.). Gene, 512(2), 346-353. [Link]

-

Barnard, A. (2018). Tips for arabidopsis transformation. Addgene Blog. [Link]

-

Wikipedia. (n.d.). α-Eleostearic acid. Retrieved from [Link]

-

Okuley, J., et al. (1994). Arabidopsis FAD2 gene encodes the enzyme that is essential for polyunsaturated lipid synthesis. The Plant Cell, 6(1), 147-158. [Link]

-

Yang, Y., & Benning, C. (2018). Functions of triacylglycerols during plant development and stress. Current Opinion in Biotechnology, 49, 191-198. [Link]

-

Sledziona, M., et al. (2024). Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing. Analytica Chimica Acta, 1303, 342511. [Link]

-

Dar, A. A., et al. (2017). The FAD2 Gene in Plants: Occurrence, Regulation, and Role. Frontiers in Plant Science, 8, 1795. [Link]

-

Sledziona, M., et al. (2024). Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing. PubMed. [Link]

-

Petrie, J. R., et al. (2017). Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. International Journal of Molecular Sciences, 18(2), 421. [Link]

-

Sledziona, M., et al. (2024). Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing. Scholars@UK. [Link]

-

Chen, Y.-C., et al. (2021). Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases. International Journal of Molecular Sciences, 22(6), 3289. [Link]

-

Taylor & Francis Online. (n.d.). Conjugated fatty acids – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty acid desaturase. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Conjugated fatty acids – Knowledge and References. Retrieved from [Link]

-

Sun, Z., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 743328. [Link]

-

Ohlrogge, J., & Browse, J. (1995). REGULATION OF FATTY ACID SYNTHESIS. The Plant Cell, 7(7), 957-970. [Link]

-

Zhang, S., et al. (2018). Identification and Characterization of Δ12 and Δ12/Δ15 Bifunctional Fatty Acid Desaturases in the Oleaginous Yeast Lipomyces Starkeyi. Journal of Agricultural and Food Chemistry, 66(49), 12959-12967. [Link]

-

Shanklin, J., et al. (2014). FAD2 and FAD3 Desaturases Form Heterodimers That Facilitate Metabolic Channeling in Vivo. Journal of Biological Chemistry, 289(26), 18046-18055. [Link]

-

Yan, F., et al. (2020). Overexpression of △12, △15-Desaturases for Enhanced Lipids Synthesis in Yarrowia lipolytica. Frontiers in Microbiology, 11, 289. [Link]

-

Kar, C., & Roy, A. (2022). Biotechnology, In Vitro Production of Natural Bioactive Compounds, Herbal Preparation, and Disease Management (Treatment and Prevention). IntechOpen. [Link]

-

OSADHI. (n.d.). List of plants having phytochemicals: alpha-Eleostearic acid. Retrieved from [Link]

-

Chen, Y.-C., et al. (2021). Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases. MDPI. [Link]

-

Chen, Y.-C., et al. (2021). Beneficial Impacts of Alpha-Eleostearic Acid from Wild Bitter Melon and Curcumin on Promotion of CDGSH Iron-Sulfur Domain 2: Therapeutic Roles in CNS Injuries and Diseases. ResearchGate. [Link]

-

Lee, J., et al. (2020). Conjugated fatty acids – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Isolation of Microsomal Membrane Proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Fractionation and Extraction of Crude Nuclear Proteins From Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and functional analysis of the FAD2 gene family from desert shrub Artemisia sphaerocephala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.organomation.com [blog.organomation.com]

- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. Simultaneous measurement of desaturase activities using stable isotope tracers or a nontracer method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Maximum yields of microsomal-type membranes from small amounts of plant material without requiring ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cloning and functional analysis of the FAD2 gene family from desert shrub Artemisia sphaerocephala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular cloning and functional analysis of two FAD2 genes from American grape (Vitis labrusca L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]

Metabolic Fate of 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester In Vivo

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9(Z),11(E),13(E)-Octadecatrienoic acid, an isomer of α-eleostearic acid (α-ESA), is a conjugated linolenic acid (CLnA) found in high concentrations in certain plant seed oils, such as bitter gourd and tung oil.[1] Often administered in its more lipid-soluble ethyl ester form for research purposes, understanding its metabolic journey in vivo is critical for elucidating its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of the absorption, distribution, and biotransformation of α-ESA ethyl ester. We will delve into the primary metabolic pathways, detail the experimental methodologies required for its study, and present the key enzymatic players involved in its conversion. The central finding is that α-ESA is not the primary bioactive molecule in tissues; instead, it serves as a pro-drug, rapidly and efficiently converted into 9Z,11E-conjugated linoleic acid (CLA), also known as rumenic acid.[2]

Introduction to α-Eleostearic Acid and its Ethyl Ester

α-Eleostearic acid (α-ESA) is an 18-carbon polyunsaturated fatty acid characterized by a conjugated triene system. Its ethyl ester derivative is frequently used in experimental settings to enhance its stability and lipid solubility. The profound biological activities attributed to α-ESA, including its potential as a tumor growth suppressor, necessitate a thorough understanding of its metabolic fate.[1] Research has shown that upon ingestion, α-ESA undergoes a series of enzymatic transformations that dictate its distribution and ultimate biological impact. This guide synthesizes the current knowledge, providing a roadmap for researchers investigating this and similar conjugated fatty acids.

Absorption, Distribution, and Primary Biotransformation

The metabolic journey of α-ESA ethyl ester begins in the gastrointestinal tract and proceeds through systemic distribution and tissue-specific incorporation.

Intestinal Absorption

The absorption of fatty acid ethyl esters can be influenced by the presence of other dietary fats. Studies on omega-3 fatty acid ethyl esters show that co-ingestion with a high-fat meal can significantly enhance their absorption.[3] While specific data for α-ESA ethyl ester is limited, it is reasonable to infer that its absorption follows general principles for lipid digestion, involving hydrolysis by intestinal lipases followed by uptake into enterocytes. For other modified fatty acids, the absorption and distribution of the ethyl ester and free acid forms have been found to be comparable.[4]

The Critical Conversion to Conjugated Linoleic Acid (CLA)

The most significant metabolic event for α-ESA occurs rapidly after absorption. The conjugated triene system of α-ESA is partially reduced, converting it into the conjugated diene 9Z,11E-CLA (rumenic acid).[2] This bioconversion is a common feature among CLnA isomers. For instance, punicic acid is metabolized to 9Z,11E-CLA, and jacaric acid is converted to 8Z,10E-CLA in rats.[5][6][7][8] This initial saturation of the C13 double bond is the pivotal step, transforming the parent compound into a well-studied bioactive fatty acid.[9]

-

Causality: This rapid conversion implies that many of the biological effects observed after α-ESA administration may be attributable to the actions of 9Z,11E-CLA rather than α-ESA itself. This is a critical consideration for mechanistic studies.

Tissue Distribution and Incorporation

Following its conversion to 9Z,11E-CLA, the molecule is distributed via the circulatory system and incorporated into the lipid pools of various tissues. Studies on related CLnAs have demonstrated the resulting CLA is integrated into:

Notably, significant incorporation into brain tissue has not been observed.[5] The CLA metabolite is found within both neutral lipid fractions (e.g., triacylglycerols) and, importantly, in the phospholipid membranes of cells, where it can influence membrane fluidity and signaling pathways.[11][12]

| Tissue | Primary Metabolite Detected | Lipid Fraction | Reference |

| Liver | 9Z,11E-CLA | Neutral Lipids, Phospholipids | [5][10][11] |

| Adipose Tissue | 9Z,11E-CLA | Triacylglycerols | [10][13] |

| Skeletal Muscle | 9Z,11E-CLA | Not specified | [10] |

| Heart | 9Z,11E-CLA | Not specified | [7] |

| Kidney | 9Z,11E-CLA | Not specified | [7] |

| Plasma | 9Z,11E-CLA and downstream metabolites | Phospholipids, Triacylglycerols | [7][11] |

Table 1: Summary of tissue distribution of the primary metabolite of conjugated linolenic acids, based on studies of α-ESA and its isomers.

Downstream Metabolic Pathways of the 9Z,11E-CLA Metabolite

Once formed, 9Z,11E-CLA enters the established metabolic pathways for polyunsaturated fatty acids.

Diagram 1: High-level overview of the metabolic fate of α-ESA ethyl ester.

β-Oxidation

Like other fatty acids, 9Z,11E-CLA can be catabolized for energy production through mitochondrial and peroxisomal β-oxidation.[14][15][16] This process sequentially shortens the fatty acid chain, producing acetyl-CoA.[16] Evidence suggests that CLA isomers are oxidized at a higher rate than their non-conjugated counterpart, linoleic acid.[17] This pathway also generates shorter conjugated dienes, such as 16:2, which have been detected in tissues.[14][18]

Elongation and Desaturation

Alternatively, 9Z,11E-CLA can be anabolically processed by elongase and desaturase enzymes.[18] This metabolic route extends the carbon chain and introduces new double bonds, leading to the formation of longer-chain conjugated fatty acids, such as C20:3 and C20:4, while preserving the core conjugated diene structure.[14][19] These elongated metabolites can then be incorporated into cell membranes and serve as precursors for signaling molecules.

Cytochrome P450 (CYP450) Pathway

The Cytochrome P450 monooxygenases are a critical family of enzymes involved in fatty acid metabolism.[20][21] They catalyze the formation of various oxidized metabolites known as oxylipins, including epoxides and hydroxylated fatty acids.[22][23] These oxylipins are often potent signaling molecules involved in inflammation and vascular function.[22] While direct evidence for α-ESA or its CLA metabolite being substrates for specific CYP isozymes is still emerging, it is a highly plausible pathway given the broad specificity of CYP enzymes for polyunsaturated fatty acids.[20][24]

| Pathway | Key Enzymes | Primary Products | Metabolic Purpose |

| Primary Conversion | Reductase (unspecified) | 9Z,11E-CLA | Formation of primary bioactive metabolite |

| β-Oxidation | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc. | Acetyl-CoA, Conjugated 16:2 | Energy production |

| Elongation/Desaturation | Elongases (e.g., ELOVL5), Desaturases (e.g., Δ6, Δ5) | Conjugated 20:3, Conjugated 20:4 | Synthesis of longer-chain fatty acids for membranes/signaling |

| CYP450 Metabolism | CYP450 Monooxygenases (e.g., CYP2, CYP4 families) | Epoxides, Dihydroxy- and Hydroxy-fatty acids (Oxylipins) | Synthesis of bioactive signaling molecules |

Table 2: Key metabolic pathways and enzymes involved in the biotransformation of α-ESA and its primary metabolite.

Experimental Methodologies for In Vivo Analysis

Studying the metabolic fate of α-ESA ethyl ester requires a robust combination of in vivo models and advanced analytical techniques.

Diagram 2: Standard experimental workflow for metabolic fate analysis.

Protocol: In Vivo Animal Study

This protocol provides a self-validating framework for assessing absorption, distribution, and metabolism.

-

Animal Model Selection: Male Wistar or C57BL/6 mice are standard models.[5][10] House animals in controlled conditions (12-h light/dark cycle, controlled temperature) and provide ad libitum access to water and a standard chow diet for an acclimatization period of at least one week.

-

Dietary Formulation:

-

Prepare experimental diets by incorporating α-ESA ethyl ester at desired concentrations (e.g., 0.5% to 2% w/w) into a purified basal diet (e.g., AIN-93G).

-

The control diet should be identical but with the α-ESA ethyl ester replaced by an equivalent amount of a suitable oil like sunflower or soybean oil.

-

Rationale: Dietary admix ensures consistent, long-term dosing. For acute absorption studies, oral gavage of the compound in a carrier oil is preferred.

-

-

Experimental Duration: Feeding studies typically last from several days to several weeks (e.g., 8 days to 16 weeks) to assess steady-state tissue incorporation.[10][11]

-

Sample Collection:

-

At the study's termination, anesthetize animals and collect terminal blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.

-

Perfuse the animal with saline to remove blood from tissues.

-

Excise tissues of interest (liver, epididymal fat pad, quadriceps muscle, heart, kidneys, brain), rinse with cold saline, blot dry, weigh, and immediately snap-freeze in liquid nitrogen.

-

Store all samples at -80°C until analysis.

-

-

(Optional) Thoracic Duct Cannulation: For precise absorption studies, perform thoracic duct cannulation on anesthetized rats.[2][9] Administer an oral bolus of the α-ESA ethyl ester emulsion and collect lymph fluid over a 24-hour period to analyze the fatty acids absorbed from the intestine before they enter systemic circulation. This directly measures the extent and form of the absorbed compound.

Protocol: Analytical Sample Processing and Analysis

-

Total Lipid Extraction:

-

Homogenize a known weight of tissue or volume of plasma.

-

Extract total lipids using the method of Folch et al., with a chloroform:methanol (2:1, v/v) solution.

-

Trustworthiness: This is a gold-standard method that ensures comprehensive extraction of both polar and neutral lipids.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponify the lipid extract using methanolic NaOH.

-

Methylate the resulting free fatty acids using a catalyst such as boron trifluoride (BF₃) in methanol to form FAMEs.

-

Rationale: Derivatization to FAMEs is essential to increase the volatility of the fatty acids for analysis by gas chromatography.[25]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Separate the FAMEs on a long, polar capillary column (e.g., SP-2560, 100 m).

-

Use a temperature gradient optimized to resolve C18 and C20 fatty acid isomers.

-

Identify peaks by comparing their retention times to those of authentic standards (e.g., α-ESA, 9Z,11E-CLA) and their mass spectra to reference libraries.

-

Quantify by comparing peak areas to an internal standard (e.g., C17:0).[6][8]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

For the analysis of non-derivatized fatty acids and their oxidized metabolites (oxylipins), LC-MS/MS is the method of choice.[26]

-

Use reverse-phase chromatography to separate the analytes.

-

Employ electrospray ionization (ESI) in negative mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of the parent compound and its expected metabolites.

-

Rationale: LC-MS/MS avoids the need for derivatization and is highly sensitive, making it ideal for detecting low-abundance metabolites like those from the CYP450 pathway.[27]

-

Conclusion and Future Directions

The in vivo metabolic fate of 9(Z),11(E),13(E)-octadecatrienoic acid ethyl ester is characterized by a rapid and efficient bioconversion into 9Z,11E-conjugated linoleic acid. This primary metabolite is then widely distributed and incorporated into tissue lipids, where it undergoes further metabolism via β-oxidation, elongation/desaturation, and likely, oxidation by cytochrome P450 enzymes.

For researchers in drug development and nutrition, this metabolic profile has critical implications. The biological activities observed following α-ESA administration must be interpreted in the context of its conversion to CLA. Future research should focus on:

-

Identifying the specific reductase enzymes responsible for the initial conversion of α-ESA to CLA.

-

Quantifying the flux through the downstream pathways (β-oxidation vs. elongation) in different tissues and metabolic states.

-

Characterizing the profile of oxylipins generated from α-ESA and its CLA metabolite via the CYP450 and lipoxygenase pathways and determining their specific biological activities.

A comprehensive understanding of these metabolic intricacies is paramount to fully harnessing the therapeutic potential of this and other conjugated fatty acids.

References

- Vertex AI Search. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). The Role of Punicic Acid (c9t11c13-CLNA) in Lipid and Energy Metabolism of Mice. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). Role of cytochrome P450-derived, polyunsaturated fatty acid mediators in diabetes and the metabolic syndrome - PubMed. Retrieved January 13, 2026.

-

Tid-un, N., et al. (2019). Punicic acid was metabolised and incorporated in the form of conjugated linoleic acid in different rat tissues. International Journal of Food Sciences and Nutrition, 70(4), 421-431. [Link]

-

Kijima, R., et al. (2013). Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats. Journal of Oleo Science. [Link]

- Vertex AI Search. (n.d.). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). This compound - Biochemicals - Bertin bioreagent. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). 9(e),11(e),13(e)octadecatrienoic acid — TargetMol Chemicals. Retrieved January 13, 2026.

-

Plourde, M., et al. (2006). Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats. Nutrition & Metabolism, 3(1), 8. [Link]

-

Shabbir, M. A., et al. (2017). Punicic acid: A striking health substance to combat metabolic syndromes in humans. Lipids in Health and Disease, 16(1), 99. [Link]

-

Kijima, R., et al. (2013). Jacaric Acid is Rapidly Metabolized to Conjugated Linoleic Acid in Rats. J-Stage. [Link]

-

Tsuzuki, T., et al. (2004). α-Eleostearic acid (9Z11E13E-18:3) is quickly converted to conjugated linoleic acid (9Z11E-18:2) in rats. Journal of Nutrition, 134(10), 2634-2639. [Link]

-

Kijima, R., et al. (2013). Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats. Journal of Oleo Science, 62(5), 305-312. [Link]

-

AlMoraie, M., et al. (2023). Punicic Acid: A Potential Nutraceutical Compound in Pomegranate Seed Oil and Its Cardiovascular Benefits. MDPI. [Link]

- Vertex AI Search. (n.d.).

-

Inan, S., et al. (2021). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Antioxidants, 10(2), 263. [Link]

-

Kijima, R., et al. (2013). Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats. Teikyo University. [Link]

- Vertex AI Search. (n.d.). A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. Retrieved January 13, 2026.

-

Grønn, M., et al. (2009). The absorption, distribution and biological effects of a modified fatty acid in its free form and as an ethyl ester in rats. Lipids in Health and Disease, 8, 17. [Link]

-

Joubran, Y., et al. (2012). Uptake of conjugated linolenic acids and conversion to cis-9, trans-11-or trans-9, trans-11-conjugated linoleic acids in Caco-2 cells. British Journal of Nutrition, 107(7), 957-966. [Link]

-

Banni, S. (2002). Conjugated linoleic acid metabolism. Current Opinion in Lipidology, 13(3), 261-266. [Link]

-

Décombaz, J., et al. (2001). Beta-oxidation of conjugated linoleic acid isomers and linoleic acid in rats. Lipids, 36(4), 349-355. [Link]

-

Destaillats, F., et al. (2005). Metabolites of conjugated isomers of linoleic acid (CLA) in the rat. Journal of Agricultural and Food Chemistry, 53(5), 1422-1427. [Link]

- Vertex AI Search. (n.d.).

-

Jahreis, G., et al. (2006). Incorporation of conjugated linoleic acid and vaccenic acid into lipids from rat tissues and plasma. European Journal of Lipid Science and Technology, 108(12), 991-998. [Link]

- Vertex AI Search. (n.d.). 6. analytical methods. Retrieved January 13, 2026.

-

Lawson, L. D., & Hughes, B. G. (1988). Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal. Biochemical and Biophysical Research Communications, 156(2), 960-963. [Link]

- Vertex AI Search. (n.d.). 6. ANALYTICAL METHODS. Retrieved January 13, 2026.

-

AOCS. (n.d.). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]

-

LibreTexts Chemistry. (2024). 9.4: Oxidation of Fatty Acids. [Link]

- Vertex AI Search. (n.d.). 13-Oxo-9(Z),11(E),15(Z)

- Vertex AI Search. (n.d.). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI. Retrieved January 13, 2026.

Sources

- 1. 9(e),11(e),13(e)octadecatrienoic acid — TargetMol Chemicals [targetmol.com]

- 2. Jacaric Acid is Rapidly Metabolized to Conjugated Linoleic Acid in Rats [jstage.jst.go.jp]

- 3. Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The absorption, distribution and biological effects of a modified fatty acid in its free form and as an ethyl ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Punicic acid was metabolised and incorporated in the form of conjugated linoleic acid in different rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats. | Semantic Scholar [semanticscholar.org]

- 7. Punicic acid: A striking health substance to combat metabolic syndromes in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. DSpace [kb.osu.edu]

- 11. Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uptake of conjugated linolenic acids and conversion to cis-9, trans-11-or trans-9, trans-11-conjugated linoleic acids in Caco-2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. mdpi.com [mdpi.com]

- 15. aocs.org [aocs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Beta-oxidation of conjugated linoleic acid isomers and linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conjugated linoleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolites of conjugated isomers of linoleic acid (CLA) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. dovepress.com [dovepress.com]

- 22. Role of cytochrome P450-derived, polyunsaturated fatty acid mediators in diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 9(Z),11(E),13(E)-Octadecatrienoic Acid Ethyl Ester, a compound of significant interest in the fields of oncology and cellular biology. We will delve into its physicochemical properties, mechanisms of action, and established experimental protocols to facilitate further research and development.

Introduction: Unveiling a Potent Bioactive Lipid

This compound, also known as α-Eleostearic Acid Ethyl Ester (α-ESA ethyl ester), is a conjugated polyunsaturated fatty acid ester.[1] It is a derivative of α-Eleostearic acid, a naturally occurring fatty acid found in high concentrations in the seed oils of plants like the tung tree and bitter gourd. The esterification of the carboxylic acid group results in a more lipid-soluble and neutral molecule compared to its free acid counterpart. This enhanced lipophilicity is hypothesized to facilitate its passage across cellular membranes, potentially influencing its bioavailability and subsequent biological effects.

This document will explore the cytotoxic and other biological activities of this compound, with a particular focus on its potential as an anti-cancer agent. We will examine its known mechanisms of action, including the induction of apoptosis, modulation of key cellular signaling pathways, and inhibition of essential enzymes involved in DNA replication.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in research.

| Property | Value | Reference |

| Synonyms | α-ESA ethyl ester, Ethyl α-eleostearate, ethyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | [1][2] |

| Molecular Formula | C20H34O2 | [1][2] |

| Molecular Weight | 306.5 g/mol | [1][2] |

| Appearance | Not specified in provided results | |

| Solubility | More lipid-soluble than the free acid form |

Core Biological Activity: Anti-Cancer Properties

The primary focus of research on this compound has been its potent anti-proliferative and pro-apoptotic effects on various cancer cell lines.

Induction of Apoptosis

A hallmark of the anti-cancer activity of this compound is its ability to induce programmed cell death, or apoptosis. In colon cancer Caco-2 cells, α-ESA ethyl ester has been shown to trigger apoptosis. This process is, at least in part, mediated by the upregulation of key tumor suppressor proteins and transcription factors, including GADD45, p53, and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Furthermore, in DLD-1 colon cancer cells, apoptosis induction by α-ESA ethyl ester is linked to lipid peroxidation, with a reported half-maximal effective concentration (EC50) of 20 µM. The free acid form, α-ESA, has also been demonstrated to induce apoptosis in breast cancer cells, causing loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria to the nucleus.[3]

Modulation of Cellular Signaling Pathways

The pro-apoptotic effects of this compound and its free acid are underpinned by its ability to modulate critical intracellular signaling pathways.

PPARγ is a nuclear receptor that plays a crucial role in cell differentiation and apoptosis.[4] Activation of PPARγ by α-ESA has been shown to inhibit the proliferation of breast cancer cells.[4] Downstream effects of PPARγ activation by α-ESA include the increased expression of p53, the cell cycle inhibitor p21, the pro-apoptotic protein Bax, and caspase-3.[5] Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 and procaspase-9 has been observed.[4][5]

Caption: PPARγ activation pathway by α-ESA leading to apoptosis.

Studies on the free acid, α-ESA, have shown that it can induce cell cycle arrest at the G2/M phase in breast cancer cells.[3][6] This prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. This effect is associated with the upregulation of p21, a potent cell cycle inhibitor.[5]

Inhibition of DNA Polymerases and Topoisomerases

This compound has been reported to inhibit both DNA polymerases and topoisomerases, with half-maximal inhibitory concentrations (IC50s) in the range of approximately 5-20 µM for different isoforms of these enzymes. These enzymes are critical for DNA replication, transcription, and repair. Their inhibition can lead to catastrophic DNA damage and cell death, making them attractive targets for anti-cancer therapies. While the exact mechanism of inhibition by the ethyl ester is not fully elucidated, studies on other fatty acids suggest that they can act as non-competitive inhibitors of DNA polymerases.

In Vivo Fate and Metabolism

A crucial aspect of understanding the biological activity of this compound is its metabolic fate in vivo. It is known that in rats, α-ESA ethyl ester is metabolized and converted to conjugated linoleic acid (CLA), specifically the 9Z,11E-CLA isomer.[7] This conversion is believed to be an enzymatic process.[7] The biological activities of CLA are well-documented and include anti-carcinogenic properties. Therefore, it is plausible that some of the observed biological effects of the ethyl ester could be attributed to its metabolic conversion to CLA.[8]

Experimental Protocols

To facilitate further research, this section provides an overview of key experimental protocols that can be employed to study the biological activities of this compound.

Assessment of Apoptosis

A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period. Include both a vehicle control (e.g., ethanol or DMSO) and a positive control for apoptosis.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for a specified time (typically 15-30 minutes).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caption: Workflow for Apoptosis Assessment using Annexin V/PI Staining.

Lipid Peroxidation Assay

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for measuring lipid peroxidation.

Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Sample Preparation: Following treatment with this compound, harvest the cells and prepare a cell lysate.

-

Reaction Mixture: Add the cell lysate to a reaction mixture containing TBA and an acidic solution (e.g., trichloroacetic acid).

-

Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified duration to allow for the formation of the MDA-TBA adduct.

-

Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at the appropriate wavelength (typically around 532 nm).

-

Quantification: Calculate the concentration of MDA using a standard curve generated with known concentrations of MDA.

DNA Topoisomerase Inhibition Assay

The relaxation of supercoiled plasmid DNA is a common method to assess the activity of topoisomerase I.